molecular formula C13H18N4O B2449281 Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone CAS No. 2034511-55-0

Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2449281
CAS No.: 2034511-55-0
M. Wt: 246.314
InChI Key: STKWNQCKJNZITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone is a chemical compound with a complex structure that finds applications in various scientific research fields.

Scientific Research Applications

Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies related to enzyme interactions and cellular processes.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Safety and Hazards

This compound may cause skin and eye irritation. Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

Future Directions

The development of new compounds with anti-tubercular activity is an active area of research . Further studies are needed to evaluate the potential of Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone and similar compounds in this context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach involves the use of trifluoroacetic acid to remove protective groups, followed by a reaction with acyl chloride to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and controlled environments to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 1-(Cyclopropylcarbonyl)piperazine hydrochloride
  • Cyclopropyl(piperazin-1-yl)methanone hydrochloride

Uniqueness

Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its complex structure allows for diverse applications and interactions that may not be possible with simpler compounds.

Properties

IUPAC Name

cyclopropyl-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-10-8-14-9-12(15-10)16-4-6-17(7-5-16)13(18)11-2-3-11/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKWNQCKJNZITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.